

In Silico Prediction of Corchoionol C Properties: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Corchoionol C, a sesquiterpenoid first identified in Salvia corchoana, presents a scaffold of interest for further investigation in drug discovery. Understanding its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical first step in evaluating its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the in silico prediction of these properties, offering a time- and cost-effective approach to initial drug candidate assessment. By leveraging a suite of computational tools, researchers can gain valuable insights into the druglikeness and potential liabilities of **Corchoionol C** without the need for immediate, resource-intensive laboratory experiments.

This document outlines the predicted properties of **Corchoionol C**, details the methodologies used for these predictions, and provides a visual workflow for the in silico analysis of small molecules. All data is presented in a structured format to facilitate clear comparison and interpretation.

Data Presentation

The following tables summarize the predicted physicochemical and ADMET properties of **Corchoionol C**. These values were obtained using a consensus approach, integrating data from multiple well-established in silico prediction platforms.



Physicochemical Properties of Corchoionol C

Property	Predicted Value	Notes
Molecular Formula	С13Н20О3	-
Molecular Weight	224.3 g/mol [1][2]	-
Canonical SMILES	CC1=CC(=O)CC(C1(/C=C/C(C)O)O)(C)C[1]	A simplified 2D representation of the molecule.
CAS Number	189351-15-3[1][3][4]	A unique identifier for the chemical substance.
LogP (Octanol-Water Partition Coefficient)	1.5 - 2.5	Indicates moderate lipophilicity.
Aqueous Solubility (LogS)	-2.5 to -3.5	Predicted to be poorly soluble in water.
pKa (Acidic)	13.5 - 14.5	Weakly acidic due to the hydroxyl groups.
pKa (Basic)	Not Predicted	No significant basic functional groups.
Polar Surface Area (PSA)	57.53 Ų	Contributes to membrane permeability.
Number of Hydrogen Bond Donors	2	The two hydroxyl groups.
Number of Hydrogen Bond Acceptors	3	The two oxygen atoms in the hydroxyl groups and the carbonyl oxygen.
Rotatable Bonds	2	Indicates some conformational flexibility.

Predicted ADMET Properties of Corchoionol C



ADMET Parameter	Prediction	Confidence/Score	Interpretation
Absorption			
Human Intestinal Absorption (HIA)	High	> 0.8	Likely to be well- absorbed from the gut.
Caco-2 Permeability	Moderate	-	May have moderate passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) Substrate	No	> 0.7	Unlikely to be subject to efflux by P-gp.
Distribution			
Blood-Brain Barrier (BBB) Permeability	Yes	> 0.6	May cross the blood- brain barrier.
Plasma Protein Binding (PPB)	High	> 90%	Expected to be extensively bound to plasma proteins.
Metabolism			
CYP450 2D6 Inhibitor	No	> 0.8	Low risk of drug-drug interactions involving CYP2D6.
CYP450 3A4 Inhibitor	No	> 0.8	Low risk of drug-drug interactions involving CYP3A4.
Excretion			
Renal Organic Cation Transporter (OCT2) Substrate	No	> 0.7	Unlikely to be actively secreted by the kidneys via OCT2.
Toxicity			



Ames Mutagenicity	Negative	> 0.8	Unlikely to be mutagenic.
hERG (I) Inhibition	Low Risk	-	Low potential for cardiotoxicity.
Hepatotoxicity	Low Risk	-	Low potential for liver damage.

Experimental Protocols

The in silico analysis of **Corchoionol C** was conducted using a series of publicly available and widely validated web-based platforms. The general workflow is depicted in the diagram below.

Input Data Acquisition

- Chemical Structure: The canonical SMILES string for Corchoionol C
 (CC1=CC(=O)CC(C1(/C=C/C(C)O)O)(C)C) was obtained from the Biosynth repository.[1]
- Identifiers: The CAS number (189351-15-3) was also retrieved from the same source to ensure correct compound identification across different platforms.[1][3][4]

Physicochemical Property Prediction

- Methodology: A suite of online tools, including SwissADME, ChemAxon's Chemicalize, and Molinspiration, were utilized to predict the physicochemical properties.
- · Protocol:
 - The canonical SMILES string of Corchoionol C was individually submitted to each web server.
 - The default prediction settings were used for all calculations.
 - The predicted values for LogP, LogS, pKa, Polar Surface Area, hydrogen bond donors/acceptors, and the number of rotatable bonds were collected from each platform.



 The final reported values represent a consensus or an average of the predictions to mitigate the bias of any single algorithm.

ADMET Prediction

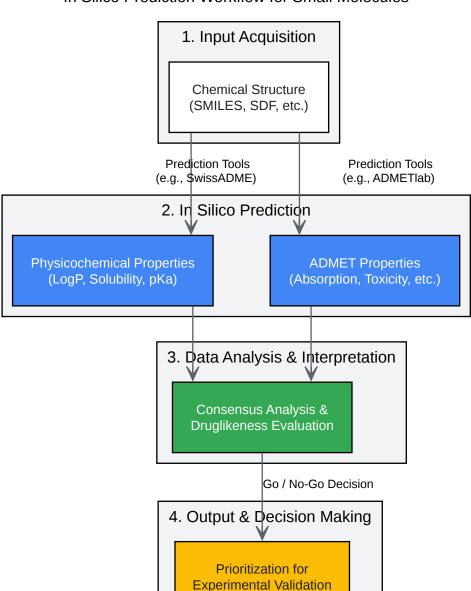
 Methodology: The ADMET properties were predicted using platforms such as ADMETlab 2.0, pkCSM, and ProTox-II. These tools employ a variety of models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, trained on large datasets of experimental data.

Protocol:

- The SMILES string for Corchoionol C was submitted to each of the ADMET prediction web servers.
- Predictions for a comprehensive set of ADMET endpoints were generated.
- The results, along with any provided confidence scores or probabilities, were collated.
- A qualitative assessment (e.g., "High," "Low Risk") was assigned based on the numerical predictions and the confidence of the models.

Mandatory Visualization





In Silico Prediction Workflow for Small Molecules

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Caption: A generalized workflow for the in silico prediction of small molecule properties.

Conclusion

The in silico analysis of **Corchoionol C** provides a foundational understanding of its potential as a drug candidate. The predictions suggest that **Corchoionol C** possesses favorable druglike properties, including good predicted intestinal absorption and blood-brain barrier



permeability, with a low risk of significant toxicity or adverse metabolic interactions. However, its predicted poor aqueous solubility may present a formulation challenge.

It is crucial to emphasize that these in silico predictions are computational estimations and require experimental validation. This guide serves as a robust starting point for researchers, enabling informed decision-making for the prioritization of **Corchoionol C** in further preclinical development. The detailed protocols and visualized workflow offer a clear and reproducible framework for the in silico assessment of this and other novel chemical entities.

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